2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride
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Overview
Description
“2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride” is a chemical compound with the IUPAC name 2- (bicyclo [2.2.1]heptan-2-yl)ethene-1,1-diamine hydrochloride . It is offered by several suppliers for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the use of Rh(I)/Bicyclo[2.2.1]heptadiene catalysts for the enantioselective synthesis of chiral amines . The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h5-8H,1-4,10-11H2;1H .Chemical Reactions Analysis
Enantioselective Rh-catalyzed 1,2-addition reactions to activated imine derivatives are regarded as useful protocols for forming α-chiral amines . This involves the development of chiral bicyclo[2.2.1]heptadiene ligands for Rh-catalyzed asymmetric additions of various organoboron reagents to a wide range of imine derivatives .Physical and Chemical Properties Analysis
The molecular weight of this compound is 188.7 . It is a powder at room temperature .Scientific Research Applications
1. Absolute Configuration and Hydrogen-Bonding Properties
The absolute configuration and hydrogen-bonding properties of compounds related to bicyclo[2.2.1]heptan-2-one have been studied, offering insights into their structural and chemical properties (Plettner et al., 2005).
2. Interaction with Lipid Bilayers
Research has explored the interaction of similar compounds with lipid bilayers, impacting charge, elasticity, and ion permeability. This has implications for antiviral applications, such as inhibiting influenza virus protein interaction with membranes (Fedorov et al., 1988).
3. Polyimide Synthesis and Properties
Studies on the synthesis of polyimides from bicyclo[2.2.1]heptane derivatives have been conducted, revealing their solubility in organic solvents and thermal properties, indicating potential uses in material science (Qing Feng-ling, 2007); (Yamada et al., 1993).
4. Application in Carbohydrate Derivatives
The use of the bicyclic system in the preparation of carbohydrate derivatives has been examined. This application leverages the rigid framework of the bicyclic system for stereoselective synthesis (Ager & East, 1994).
5. NMR Studies on Diastereoisomerism
NMR studies of diastereoisomerism in compounds similar to 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride provide insights into the stereochemistry and structural aspects of such compounds (Tandura et al., 2001).
6. Homogeneous Hydrogenation Processes
Research on directed homogeneous hydrogenation using bicyclic compounds like Bicyclo[2.2.1]heptane explores the synthesis of various organic compounds, useful in organic chemistry and synthesis (Brown et al., 2003).
7. Enzyme-Catalyzed Hydrolyses
Studies on enzyme-catalyzed hydrolyses of bicyclic compounds reveal regioselectivity and enantiomeric specificity, crucial for synthesizing optically active forms of these compounds (Naemura et al., 1990).
8. Molecular and Crystal Structures
Investigations into the molecular and crystal structures of bicyclic compounds provide a deeper understanding of their stereochemistry and potential applications in pharmaceuticals and materials science (Glass et al., 1990).
9. Stereochemistry of Bicyclic Compounds
Research on the preparation and stereochemistry of bicyclic compounds containing silicon atoms reveals insights into their structural properties, useful in synthetic chemistry (Hosomi et al., 1983).
10. Computational Studies on Bicyclic Enolates
Computational studies provide insights into the geometry and reactivity of bicyclic enolates, important for understanding their chemical behavior in various reactions (Carrupt & Vogel, 1985).
Safety and Hazards
Future Directions
The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry . The future directions could involve further exploration of the synthesis methods and potential applications of this compound.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGPQFOYODZMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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